molecular formula C14H20N2O2S B6901049 N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide

N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide

Cat. No.: B6901049
M. Wt: 280.39 g/mol
InChI Key: YTMARTKNOQYVOF-UHFFFAOYSA-N
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Description

N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom, and a piperidine ring, a six-membered ring containing a nitrogen atom

Properties

IUPAC Name

N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-3-11-6-8-19-13(11)14(18)16-7-4-5-12(9-16)15-10(2)17/h6,8,12H,3-5,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMARTKNOQYVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1)C(=O)N2CCCC(C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of Thiophene and Piperidine Rings: The thiophene and piperidine rings are coupled using a carbonylation reaction, where the thiophene ring is functionalized with an acyl chloride, followed by nucleophilic substitution with the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds with polar residues. This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

    Tiquizium Bromide: Contains a thiophene ring and is used as an antispasmodic agent.

    Timepidium Bromide: Contains a thiophene ring and is used as an anticholinergic agent.

Uniqueness

N-[1-(3-ethylthiophene-2-carbonyl)piperidin-3-yl]acetamide is unique due to its specific combination of a thiophene ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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